molecular formula C4H10ClNO2S B13240962 3-Chloro-2-methylpropane-1-sulfonamide

3-Chloro-2-methylpropane-1-sulfonamide

Cat. No.: B13240962
M. Wt: 171.65 g/mol
InChI Key: UUHJQPGQJWRGOQ-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropane-1-sulfonamide is an organic compound with the molecular formula C4H10ClNO2S. It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylpropane-1-sulfonamide typically involves the reaction of 3-chloro-2-methylpropane-1-amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction can be carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-methylpropane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpropane-1-sulfonamide involves its interaction with biological molecules through the sulfonamide group. This group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The chlorine atom can also participate in nucleophilic substitution reactions, further modifying the biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methylpropane-1-sulfonamide is unique due to the presence of both a chlorine atom and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

IUPAC Name

3-chloro-2-methylpropane-1-sulfonamide

InChI

InChI=1S/C4H10ClNO2S/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3,(H2,6,7,8)

InChI Key

UUHJQPGQJWRGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)N)CCl

Origin of Product

United States

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